N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This specific compound is synthesized from the reaction of 2-methoxybenzaldehyde and decane-1-sulfonohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and decane-1-sulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for maximum yield and purity. Continuous flow reactors might be employed to ensure consistent production rates and quality. Solvent recovery systems would be used to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. Its anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The decane-1-sulfonohydrazide moiety also imparts specific properties, such as increased lipophilicity, which can affect its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C18H30N2O3S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-12-15-24(21,22)20-19-16-17-13-10-11-14-18(17)23-2/h10-11,13-14,16,20H,3-9,12,15H2,1-2H3/b19-16+ |
InChI Key |
KSSFVKVJELQTPK-KNTRCKAVSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1OC |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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